(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
This compound is a heterocyclic hybrid featuring a thiazole core substituted with a 4-methyl group and a 1H-pyrrole moiety at the 2- and 5-positions, respectively. The methanone bridge links this thiazole system to a pyrrolidine ring bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole substituent at the 3-position. Key structural attributes include:
- Thiazole-pyrrole unit: The electron-rich thiazole and pyrrole groups may enhance π-π stacking interactions, influencing solubility and binding affinity .
- Trifluoromethyl-oxadiazole: The oxadiazole ring is a bioisostere for ester or amide groups, while the CF₃ group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-9-11(27-15(20-9)23-5-2-3-6-23)13(25)24-7-4-10(8-24)12-21-14(26-22-12)16(17,18)19/h2-3,5-6,10H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPQAOHSDVZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a benzimidazole core, which is known to interact with a variety of biological targets. .
Mode of Action
Compounds containing abenzimidazole core are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions. The presence of the pyrrolidine and oxadiazole rings may also contribute to the compound’s mode of action by enhancing its ability to penetrate cell membranes or by interacting with specific protein residues.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The exact pathways affected would depend on the compound’s specific targets.
Pharmacokinetics
benzimidazole , pyrrolidine , and oxadiazole rings may influence these properties. For instance, the benzimidazole ring is known to enhance cellular uptake, while the pyrrolidine ring may enhance metabolic stability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities reported for benzimidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels.
Biological Activity
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. It incorporates multiple pharmacologically relevant moieties, including thiazole and oxadiazole rings, which are associated with various therapeutic effects.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 2034284-44-9 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The presence of the thiazole and oxadiazole rings enhances its potential for antimicrobial and anticancer activities.
Antimicrobial Activity
Compounds similar to this structure often exhibit significant antibacterial and antifungal properties. For instance, derivatives containing thiazole and oxadiazole moieties have shown effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 0.8 to 100 µg/mL .
Anticancer Properties
Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, some thiazole derivatives have demonstrated IC values as low as 1.61 µg/mL against specific cancer cell lines . The incorporation of trifluoromethyl groups may enhance the lipophilicity and bioavailability of the compound, potentially improving its anti-tumor efficacy.
Neuroprotective Effects
Compounds containing pyrrole and piperidine rings are often investigated for neuroprotective effects. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Study on Antimicrobial Activity
In a recent study, various derivatives of thiazole were tested for their effectiveness against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity at MIC values comparable to established antibiotics .
Study on Anticancer Activity
A study evaluated a series of thiazole-based compounds for their anticancer properties using A549 lung adenocarcinoma cell lines. The findings revealed that several compounds significantly inhibited cell growth, with IC values ranging from 1.61 to 5 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the thiazole and oxadiazole rings can significantly influence biological activity. For instance:
- The presence of electron-donating groups (like methyl) on the aromatic rings enhances cytotoxicity.
- Substituents at specific positions can alter the interaction with biological targets, thereby modifying the compound's efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Analogues
- Compound 7b (): Features a bis-pyrazolyl-thieno[2,3-b]thiophene scaffold. Unlike the target compound, it lacks an oxadiazole group but shares a C=O moiety (IR: 1720 cm⁻¹) and exhibits comparable synthetic yields (70%) via condensation reactions .
- 5-Methyl-4-[1-(4-phenyl-thiazole-2-yl-imino)-ethyl]-2-p-tolyl-2H-pyrazol-3-ol (): Contains a thiazole-pyrazole hybrid. The absence of a trifluoromethyl group results in lower lipophilicity (clogP ~2.1 vs. estimated ~3.5 for the target compound) .
Oxadiazole Derivatives
- Compound 10 (): A bis-pyrazolo[1,5-a]pyrimidine with a thieno[2,3-b]thiophene core. While it lacks a thiazole ring, its oxadiazole-like pyrimidine nitriles (MS: m/z 604, 100%) highlight the role of electron-deficient heterocycles in stabilizing molecular frameworks .
- 1-(4-(7H-Thiazolo[3,2-a]Pyrimidin-5-yl)Phenyl)-3-Phenylthiourea (): Integrates a thiazolo-pyrimidine unit. Its IR spectrum (1627 cm⁻¹, C=N) contrasts with the target compound’s oxadiazole C=N stretch (~1600–1650 cm⁻¹), reflecting differences in electronic environments .
Pyrrolidine and Trifluoromethyl Analogues
- Dendalone 3-Hydroxybutyrate (): A sesterterpenoid with a pyrrolidine-like configuration. The target compound’s pyrrolidine-oxadiazole system offers greater synthetic versatility for derivatization compared to natural product scaffolds .
- 3-{5-[5-Amino-4-(2-Phenylhydrazino)-1H-Pyrazol-3-yl]-3,4-Dimethylthieno[2,3-b]Thiophen-2-yl}-4-(2-Phenylhydrazino)-1H-Pyrazol-5-yl Amine (): Contains a CF₃-free pyrrolidine surrogate. The absence of trifluoromethyl likely reduces its metabolic resistance compared to the target compound .
Data Tables
Research Findings
- Synthetic Efficiency : The target compound’s trifluoromethyl-oxadiazole group may require specialized fluorination steps, contrasting with the straightforward diazonium coupling used for hydrazone derivatives (, a) .
- Electronic Effects: The oxadiazole’s electron-withdrawing nature likely red-shifts the thiazole’s UV-Vis absorption compared to non-oxadiazole analogues (e.g., ) .
- Stability: The CF₃ group enhances oxidative stability relative to non-fluorinated pyrrolidine derivatives () .
Q & A
Q. What are the recommended synthetic methodologies for this compound?
The synthesis involves multi-step organic reactions, including:
- Thiazole-pyrrole core formation : Condensation of thioamides with aldehydes under reflux conditions (ethanol or DMF as solvents).
- Oxadiazole-pyrrolidine coupling : Cyclization using trifluoromethyl oxadiazole precursors with a pyrrolidine derivative, catalyzed by acids or bases (e.g., KOH) .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol/DMF mixtures to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : H and C NMR confirm the thiazole-pyrrole and oxadiazole-pyrrolidine moieties.
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula.
- X-ray crystallography (if crystalline): Resolves stereochemistry of the pyrrolidine ring .
Q. What techniques are used to monitor reaction progress?
- Thin-layer chromatography (TLC) : Tracks intermediates using silica plates and UV visualization.
- HPLC : Quantifies purity at each step; retention time comparison against standards is critical .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Temperature control : Reflux (80–100°C) minimizes by-products during oxadiazole formation.
- Catalyst screening : Base catalysts (e.g., KOH) improve thiazole ring closure kinetics vs. acid catalysts .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC variability.
- Assay standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls (e.g., doxorubicin) .
- Structural analogs : Compare activity with related thiazolidinones (e.g., trifluoromethyl vs. nitro substituents) to isolate functional group contributions .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs.
- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent modification : Replace the trifluoromethyl oxadiazole with cyano or nitro groups to assess bioactivity shifts.
- Bioisosteric replacement : Swap pyrrolidine with piperidine to study ring size effects on target binding .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
- Solvent polarity : Ethanol yields ~60% purity due to by-product solubility, while DMF achieves >80% .
- Catalyst choice : KOH increases oxadiazole cyclization efficiency by 15% compared to NaHCO .
Q. How to resolve discrepancies in biological target identification?
- Computational docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) and compare with experimental IC.
- Pull-down assays : Affinity chromatography coupled with MS identifies protein binding partners .
Methodological Tables
Q. Table 1. Comparative Solvent Efficiency in Synthesis
| Solvent | Yield (%) | By-products (%) | Reference |
|---|---|---|---|
| Ethanol | 58 | 22 | |
| DMF | 82 | 8 | |
| Acetone | 45 | 30 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Substituent | IC (µM, HeLa) | Target Protein | Reference |
|---|---|---|---|
| Trifluoromethyl (parent) | 1.2 | EGFR | |
| Nitro | 3.8 | COX-2 | |
| Cyano | 0.9 | HDAC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
